N-(4-hydroxy-2-isopropyl-5-methylphenyl)-3-phenylacrylamide
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Overview
Description
N-(4-hydroxy-2-isopropyl-5-methylphenyl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C19H21NO2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.157228913 g/mol and the complexity rating of the compound is 385. The solubility of this chemical has been described as 5.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis and Characterization
The synthesis and characterization of poly(N-isopropylacrylamide) films highlight the polymer's temperature-sensitive properties, which can be tailored by adjusting the crosslink density and polymerization conditions. This versatility allows for applications in microfluidic devices, where precise control over material properties is crucial (Singh et al., 2006).
Drug Delivery Applications
Hydrogels and terpolymer hydrogels based on N-isopropylacrylamide have been developed for controlled drug release. The temperature-sensitive properties of these materials enable the development of delivery systems that release therapeutic agents in response to specific physiological conditions, offering potential applications in targeted therapy (Ngadaonye et al., 2011).
Environmental Applications
Temperature- and pH-sensitive hydrogels have been utilized for the removal of cationic dyes from aqueous solutions, demonstrating the potential of N-isopropylacrylamide-based materials in environmental cleanup and water treatment processes (Özkahraman et al., 2011).
Biomedical Imaging
Molecular imaging of N-(2-hydroxypropyl)methacrylamide copolymers illustrates the use of these materials in visualizing drug delivery processes at the cellular level, in animal models, and potentially in human clinical applications. The ability to track the biodistribution and targeting efficiency of drug delivery systems provides valuable insights for the development of more effective therapeutic strategies (Lu, 2010).
Cancer Treatment
Research into the synthetic retinoid N-(4-hydroxyphenyl)retinamide demonstrates its efficacy in inducing apoptosis in neuroblastoma cells, suggesting potential applications in cancer therapy. Unlike traditional retinoids, which may cause differentiation, N-(4-hydroxyphenyl)retinamide specifically induces apoptotic pathways, offering a targeted approach to cancer treatment (di Vinci et al., 1994).
Future Directions
Properties
IUPAC Name |
(E)-N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-13(2)16-12-18(21)14(3)11-17(16)20-19(22)10-9-15-7-5-4-6-8-15/h4-13,21H,1-3H3,(H,20,22)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWYLQAIPQJIPG-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1O)C(C)C)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24788181 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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